molecular formula C22H16Cl2N2O3 B3728356 (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B3728356
M. Wt: 427.3 g/mol
InChI Key: FUWBAFQZBOGICK-SDNWHVSQSA-N
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Description

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a furan ring, and a dichlorophenyl group, making it a unique molecule for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-16-6-3-5-15(12-16)26-22(27)14(13-25)11-17-9-10-20(29-17)18-7-4-8-19(23)21(18)24/h3-12H,2H2,1H3,(H,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWBAFQZBOGICK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichlorophenylfuran with ethoxyphenylamine in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters, such as temperature, catalyst loading, and solvent flow rates .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of metabolic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 2
(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

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